molecular formula C8H7F2NO4S B13613018 Methyl 2,4-difluoro-5-sulfamoylbenzoate CAS No. 1099660-82-8

Methyl 2,4-difluoro-5-sulfamoylbenzoate

Cat. No.: B13613018
CAS No.: 1099660-82-8
M. Wt: 251.21 g/mol
InChI Key: AYMWEEBATUNNOZ-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoro-5-sulfamoylbenzoate is a fluorinated benzoate ester featuring a sulfamoyl group at the 5-position and methyl ester functionality. This compound is structurally characterized by two fluorine atoms at the 2- and 4-positions of the benzene ring, which confer distinct electronic and steric properties.

Properties

CAS No.

1099660-82-8

Molecular Formula

C8H7F2NO4S

Molecular Weight

251.21 g/mol

IUPAC Name

methyl 2,4-difluoro-5-sulfamoylbenzoate

InChI

InChI=1S/C8H7F2NO4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3,(H2,11,13,14)

InChI Key

AYMWEEBATUNNOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)F)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-difluoro-5-sulfamoylbenzoate typically involves the esterification of 2,4-difluoro-5-sulfamoylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-difluoro-5-sulfamoylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong base or acid.

    Reduction: The sulfamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Hydrolysis: 2,4-difluoro-5-sulfamoylbenzoic acid and methanol.

    Reduction: 2,4-difluoro-5-aminobenzoate derivatives.

Scientific Research Applications

Methyl 2,4-difluoro-5-sulfamoylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 2,4-difluoro-5-sulfamoylbenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions, while the sulfamoyl group can participate in covalent bonding with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

The substitution pattern on the benzene ring significantly influences physicochemical and biological properties. Key comparisons include:

  • Methyl 2,4-difluoro-5-sulfamoylbenzoate : Fluorine atoms at positions 2 and 4 impart high electronegativity, reducing electron density on the aromatic ring. This enhances metabolic stability and resistance to oxidative degradation compared to chloro analogues .
  • 2,4-Dichloro-5-sulfamoylbenzoic Acid (CAS 2736-23-4) : The absence of an ester group increases polarity, reducing bioavailability but enhancing solubility in aqueous media .
Table 1: Substituent and Functional Group Comparison
Compound Name Substituents (Positions) Ester Group Sulfamoyl Position Molecular Weight (g/mol) Key Property
This compound F (2,4) Methyl 5 ~249.2 High metabolic stability
Ethyl 2,4-dichloro-5-sulfamoylbenzoate Cl (2,4) Ethyl 5 ~294.1 Higher lipophilicity
2,4-Dichloro-5-sulfamoylbenzoic Acid Cl (2,4) None 5 ~266.1 Aqueous solubility

Ester Group Variations: Methyl vs. Ethyl

The ester group impacts pharmacokinetics:

  • Methyl Esters : Smaller size facilitates faster hydrolysis to active carboxylic acids, advantageous in prodrug design .
  • Ethyl Esters : Slower enzymatic cleavage prolongs circulation time, useful for sustained-release formulations .

Sulfamoyl Group Positioning and Analogues

The para (5-) position of the sulfamoyl group optimizes steric interactions in receptor binding. Deviations in position or substitution, as seen in impurities like 4-Chloro-5-sulfamoyl-2-[[((2RS)-tetrahydrofuran-2-yl)methyl]amino]benzoic Acid (CAS 4793-38-8), disrupt molecular symmetry, reducing target affinity .

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